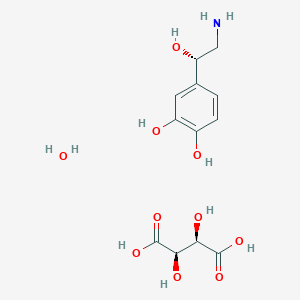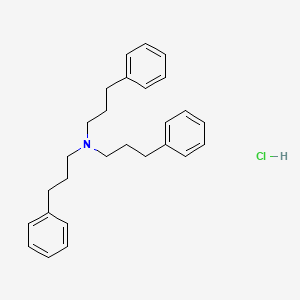
Alverine Citrate Impurity E
Overview
Description
Alverine Citrate Impurity E is a chemical compound that is often encountered as an impurity in the synthesis of Alverine Citrate, a smooth muscle relaxant used primarily to treat conditions such as irritable bowel syndrome and dysmenorrhea. Impurities like this compound are critical to identify and control in pharmaceutical preparations to ensure the safety and efficacy of the final product.
Preparation Methods
The synthesis of Alverine Citrate Impurity E involves several steps, typically starting from the base compound Alverine. The synthetic route may include:
Alkylation: Introduction of alkyl groups to the base compound.
Oxidation: Conversion of specific functional groups to their oxidized forms.
Purification: Techniques such as crystallization or chromatography to isolate the impurity.
Chemical Reactions Analysis
Alverine Citrate Impurity E can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be facilitated by reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Alverine Citrate Impurity E is primarily studied in the context of pharmaceutical quality control. Its presence and concentration in Alverine Citrate formulations are monitored to ensure compliance with regulatory standards. Research applications include:
Analytical Chemistry: Development of methods to detect and quantify impurities in pharmaceutical products.
Pharmacology: Studying the potential effects of impurities on drug efficacy and safety.
Toxicology: Assessing the toxicity of impurities to ensure they do not pose a risk to patients.
Mechanism of Action
The mechanism of action for Alverine Citrate Impurity E is not well-characterized, as it is not intended to have a therapeutic effect. understanding its chemical behavior and interactions is crucial for ensuring that it does not interfere with the action of Alverine Citrate or cause adverse effects.
Comparison with Similar Compounds
Alverine Citrate Impurity E can be compared with other impurities found in Alverine Citrate formulations, such as:
- Alverine Citrate Impurity A
- Alverine Citrate Impurity B
- Alverine Citrate Impurity C
- Alverine Citrate Impurity D
Each impurity has unique chemical properties and potential impacts on the final pharmaceutical product. This compound is unique in its specific structure and the particular synthetic pathways that lead to its formation.
By understanding and controlling these impurities, pharmaceutical manufacturers can ensure the safety and efficacy of their products, ultimately protecting patient health.
Properties
IUPAC Name |
3-phenyl-N,N-bis(3-phenylpropyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N.ClH/c1-4-13-25(14-5-1)19-10-22-28(23-11-20-26-15-6-2-7-16-26)24-12-21-27-17-8-3-9-18-27;/h1-9,13-18H,10-12,19-24H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEICADUUYHHKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN(CCCC2=CC=CC=C2)CCCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol](/img/structure/B602081.png)

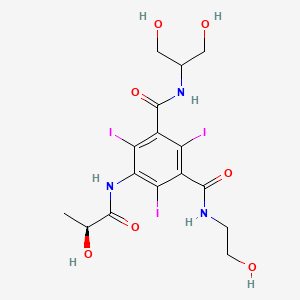

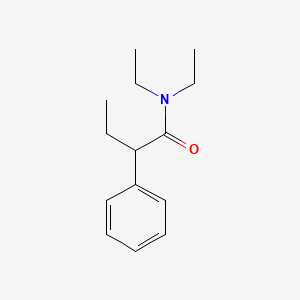
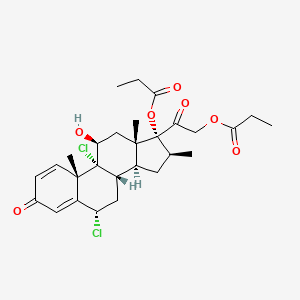
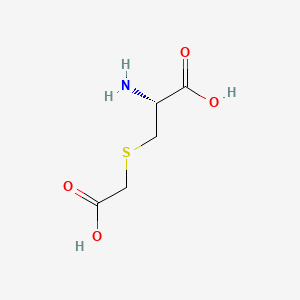
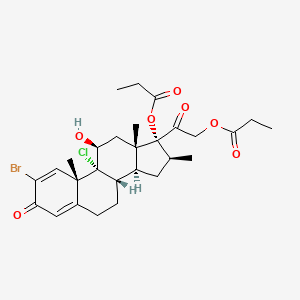
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)

